molecular formula C25H23N3O5 B2837575 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797304-10-9

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No. B2837575
CAS RN: 1797304-10-9
M. Wt: 445.475
InChI Key: WVOAVNSHBVSUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H23N3O5 and its molecular weight is 445.475. The purity is usually 95%.
BenchChem offers high-quality 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The compound has been synthesized and its structure characterized by advanced techniques such as H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction. The crystal analysis indicates a monoclinic system with specific geometric parameters, revealing the presence of intramolecular hydrogen bonds and weak intermolecular interactions that contribute to its structural stability. This detailed structural elucidation provides a foundation for understanding its chemical behavior and potential reactivity (Hu Jingqian et al., 2016).

Biological Activities

The compound exhibited moderate herbicidal and fungicidal activities, as determined by bioassay results. These findings suggest potential applications in agricultural contexts, where such compounds could be developed into new types of herbicides or fungicides to control weed growth and fungal infections (Hu Jingqian et al., 2016).

Antimicrobial Evaluation

Derivatives of 1,3,4-oxadiazole, a core component of the compound, have been synthesized and evaluated for antimicrobial activity. These derivatives demonstrated activity against various microbial species, indicating the potential of such compounds in the development of new antimicrobial agents. The research into these derivatives highlights the broader applicability of the oxadiazole moiety in synthesizing compounds with significant biological activities (Samreen Gul et al., 2017).

Anti-inflammatory Activity

Research into related compounds containing the dimethylbenzofuran moiety has identified several derivatives with significant anti-inflammatory activity. These findings underscore the potential of this chemical scaffold in the design and development of new anti-inflammatory drugs, highlighting the therapeutic possibilities of compounds structurally related to the one (K. Sunder et al., 2013).

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-25(2)14-17-8-5-10-19(23(17)32-25)31-15-21(29)26-18-9-4-3-7-16(18)13-22-27-24(28-33-22)20-11-6-12-30-20/h3-12H,13-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOAVNSHBVSUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.